Cas no 135631-91-3 (6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline)

6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline is a brominated quinoline derivative with a rigid, partially saturated heterocyclic structure. Its key advantages include high purity and stability, making it suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the bromine substituent enhances reactivity for further functionalization, while the dimethyl group at the 4-position contributes to steric hindrance, influencing selectivity in coupling reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its scaffold versatility. Its well-defined structure ensures reproducibility in research and industrial applications.
6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline structure
135631-91-3 structure
Product Name:6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline
CAS No:135631-91-3
MF:C11H15BrClN
MW:276.600501298904
MDL:MFCD09835507
CID:824735
PubChem ID:44630719
Update Time:2025-11-02

6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride
    • 6-bromo-1,2,3,4-tetrahydro-4,4-dimethylQuinoline
    • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, HCl
    • 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline,hydrochloride
    • 4,4-dimethyl-6-bromo-1,2,3,4-tetrahydroquinoline
    • 6-BROMO-1,2,3,4-TETRAHYDRO-4,4-DIMETHYLQUINOLINE HCL
    • 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline
    • SC2851
    • 6-Bromo-4 pound not4-dimethyl-1 pound not2 pound not3 pound not4-tetrahydroquinoline hydrochloride
    • AKOS015843778
    • SB31101
    • W-205471
    • DS-1453
    • MFCD09835507
    • 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline hydrochloride
    • DB-263815
    • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline; hydrochloride
    • 1187830-63-2
    • SY033746
    • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline hydrochloride
    • DB-063088
    • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinolinehydrochloride
    • DTXSID80660005
    • 135631-91-3
    • CS-W006606
    • 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride
    • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
    • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
    • 6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline
    • MDL: MFCD09835507
    • Inchi: 1S/C11H14BrN.ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;/h3-4,7,13H,5-6H2,1-2H3;1H
    • InChI Key: LVPXLOLJEQJSLT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C)(C)CCN2.Cl

Computed Properties

  • Exact Mass: 239.03100
  • Monoisotopic Mass: 275.008
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 191
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Density: 1.285g/cm3
  • Boiling Point: 304.95ºC at 760 mmHg
  • Flash Point: 138.229ºC
  • Refractive Index: 1.542
  • PSA: 12.03000
  • LogP: 3.68030

6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline Pricemore >>

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6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline Production Method

6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:135631-91-3)6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline
Order Number:A849498
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:25
Price ($):523.0
Email:sales@amadischem.com

6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline Related Literature

Additional information on 6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline

6-Bromo-4,4-Dimethyl-2,3-Dihydro-1H-Quinoline (CAS 135631-91-3): A Versatile Building Block in Organic Synthesis

The 6-Bromo-4,4-Dimethyl-2,3-Dihydro-1H-Quinoline (CAS 135631-91-3) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and material science. This brominated quinoline derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a focal point for researchers exploring new drug candidates and functional materials.

With the increasing demand for quinoline-based compounds in medicinal chemistry, 6-Bromo-4,4-dimethyl-2,3-dihydroquinoline has emerged as a key structural motif. Its unique combination of a bromine substituent at the 6-position and two methyl groups at the 4-position creates distinct electronic properties that influence both reactivity and biological activity. The compound's dihydroquinoline core offers reduced aromaticity compared to fully aromatic quinolines, which can be advantageous in certain synthetic applications.

Recent trends in drug discovery have highlighted the importance of halogenated heterocycles, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of bromine in 6-Bromo-4,4-dimethyl-1H-quinoline makes it an excellent candidate for further functionalization through cross-coupling reactions, a fact that has been exploited in numerous recent publications. Researchers are particularly interested in how the steric effects of the 4,4-dimethyl group influence the compound's reactivity patterns.

The synthesis of CAS 135631-91-3 typically involves bromination of the corresponding dihydroquinoline precursor. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Analytical characterization of this compound typically includes NMR spectroscopy (showing characteristic signals for the bromine-substituted aromatic proton and dimethyl groups), mass spectrometry, and X-ray crystallography in some cases.

In material science applications, 6-Bromo-4,4-dimethyl-2,3-dihydroquinoline has shown promise as a precursor for organic semiconductors and luminescent materials. The electron-withdrawing nature of the bromine atom combined with the electron-donating dimethyl groups creates an interesting push-pull system that can be fine-tuned for specific electronic applications. This dual functionality explains why searches for "brominated dihydroquinoline synthesis" and "4,4-dimethylquinoline applications" have increased significantly in academic databases.

From a commercial perspective, the global market for functionalized quinolines continues to expand, driven by their applications in pharmaceuticals, agrochemicals, and advanced materials. Suppliers of 6-Bromo-4,4-dimethyl-1H-quinoline often highlight its high purity (>98%) and consistent quality as critical factors for research and development purposes. The compound's stability under standard storage conditions (typically recommended at 2-8°C under inert atmosphere) makes it practical for laboratory use.

Recent patent literature reveals innovative applications of CAS 135631-91-3 in the development of novel therapeutic agents, particularly in areas addressing unmet medical needs. Its structural features are frequently incorporated into molecules targeting neurological disorders and inflammatory conditions, reflecting broader trends in drug discovery. The compound's versatility is further demonstrated by its use in creating molecular libraries for high-throughput screening programs.

For researchers working with 6-Bromo-4,4-dimethyl-2,3-dihydroquinoline, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed. The material safety data sheet (MSDS) provides specific guidance on storage, handling, and disposal procedures for this chemical.

Looking forward, the scientific community anticipates continued interest in brominated dihydroquinoline derivatives as tools for drug discovery and materials development. The particular combination of substituents in 6-Bromo-4,4-dimethyl-1H-quinoline offers unique opportunities for structure-activity relationship studies and property optimization. As synthetic methodologies advance, we can expect to see even more creative applications of this valuable building block in cutting-edge research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:135631-91-3)6-Bromo-4,4-Dimethyl-2,3-Dihydro-1h-Quinoline
A849498
Purity:99%
Quantity:5g
Price ($):523.0
Email